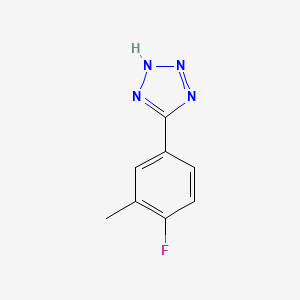
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
The compound “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 4-fluoro-3-methylphenyl group suggests the presence of a phenyl (benzene) ring with fluorine and methyl substituents .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have fluorine and methyl groups attached to it .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the tetrazole ring, such as hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Tetrazoles generally have high nitrogen content and can exhibit tautomeric behavior .Wissenschaftliche Forschungsanwendungen
Tetrazole Moiety as a Pharmacophore
Tetrazole moieties are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The bioisostere nature of tetrazole, capable of replacing carboxylic acid groups in drugs, enhances lipophilicity, bioavailability, and reduces side effects. Several tetrazole-containing compounds have been utilized in treating various diseases due to their improved pharmacokinetic profile and metabolic stability. This underscores the importance of tetrazole as a pharmacophore in new drug development (Patowary, Deka, & Bharali, 2021).
Tetrazole Derivatives as Antiviral Agents
Tetrazole-based molecules have shown promise in developing potential agents against influenza, HIV, HCV, and other viruses. The necessity of finding new antiviral compounds and the versatility of tetrazole scaffolds in various bioactivities underline the significance of research in this area. This suggests that molecules incorporating tetrazole units may offer valuable pathways for creating effective antiviral therapies (Yogesh & Srivastava, 2021).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), have contributed significantly to cancer treatment. The review by Gmeiner (2020) elaborates on the advancements in fluorine chemistry that have refined the use of fluorinated pyrimidines to treat cancer more precisely. It discusses the synthesis methods of 5-FU, including the incorporation of isotopes for studying drug metabolism and biodistribution, and reviews mechanisms by which 5-FU and its derivatives inhibit various RNA- and DNA-modifying enzymes. This research highlights the evolving role of polymeric fluorinated pyrimidines in achieving more targeted cancer therapies in personalized medicine (Gmeiner, 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” would likely depend on its properties and potential applications. Tetrazoles are a focus of research in various fields, including medicinal chemistry, due to their presence in a variety of biologically active compounds .
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEILIBQGFTITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



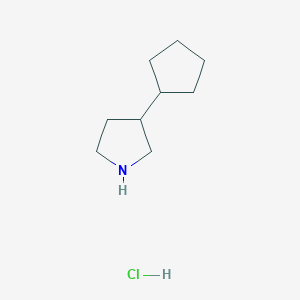


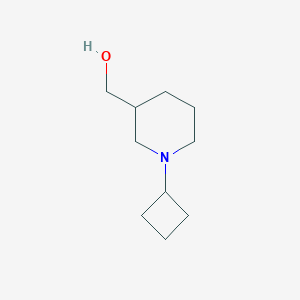

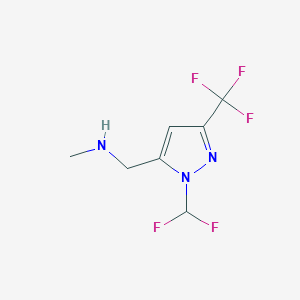

![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)
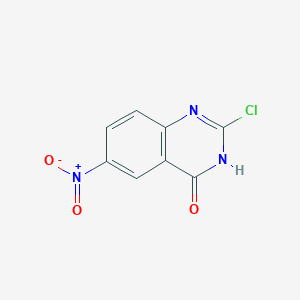
![6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1462374.png)
![2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1462378.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)
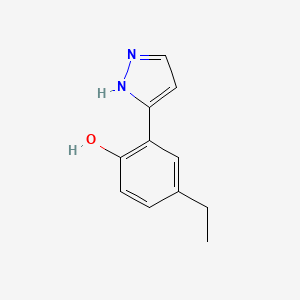
![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)